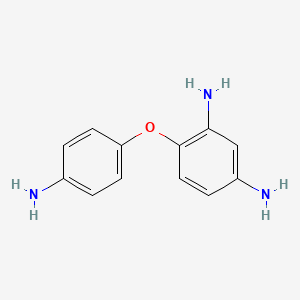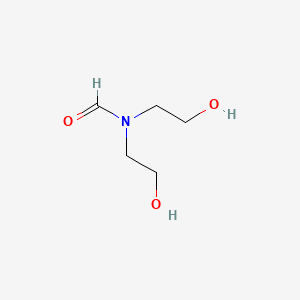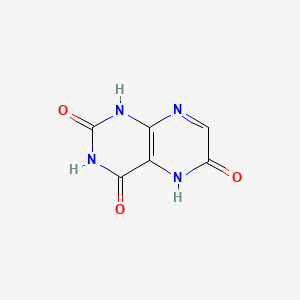
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-
Vue d'ensemble
Description
“2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” is a chemical compound that is part of a class of compounds known as heterocyclic compounds . These compounds are characterized by a ring structure that contains atoms of at least two different elements. In the case of “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-”, the heterocyclic ring contains nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction is catalyzed by 2,4,6-Trichloro-1,3,5-triazine (TCT), which facilitates the condensation reactions between 1,2-diamines and various enolizable ketones .Molecular Structure Analysis
The molecular structure of “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involving “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives can be complex and varied. For instance, these compounds can undergo condensation reactions with α,β-unsaturated carbonyl compounds . They can also react with various catalysts under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives can be determined using various spectroscopic techniques, such as FTIR, 1H and 13C NMR spectroscopy .Applications De Recherche Scientifique
Synthesis and Reactivity
Steinlin, Sonati, and Vasella (2008) outlined the synthesis and reactivity of certain pteridinone derivatives, highlighting the potential of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- in chemical synthesis. Their work involved intramolecular condensation and cycloaddition reactions, leading to new synthesis pathways for pterinones with functionalized side chains (Steinlin, Sonati, & Vasella, 2008).
Pteridine Chemistry
Soyka, Pfleiderer, and Prewo (1990) explored the synthesis and properties of dihydroxypropyl pteridines, showcasing the diverse chemical behavior and potential applications of pteridines in biochemistry and pharmacology (Soyka, Pfleiderer, & Prewo, 1990).
Electrochemical Properties
Kwee and Lund (1973) investigated the electrochemical behavior of substituted 4(3H)-pteridones, providing insights into the electronic structure and redox properties of pteridines, which could have implications in developing electrochemical sensors or in understanding biological redox processes (Kwee & Lund, 1973).
Biochemical Synthesis and Function
Research by Duch and Smith (1991) on tetrahydrobiopterin, a compound related to pteridines, highlights the role of such compounds in enzymatic reactions, especially in amino acid hydroxylation. This emphasizes the biochemical importance of pteridines and their derivatives in human physiology and potential therapeutic applications (Duch & Smith, 1991).
Antiradical Activity
Kazunin et al. (2018) explored the synthesis and antiradical activity of novel pteridinetrione derivatives, demonstrating the potential of these compounds in combating oxidative stress. This could have implications in developing antioxidants for therapeutic or cosmetic applications (Kazunin et al., 2018).
Safety And Hazards
Orientations Futures
The future directions for research on “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives could involve further exploration of their potential biological activities, such as their antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . Additionally, their potential use in the treatment of various diseases such as cancer, viral infection, and cardiovascular disorders could be investigated .
Propriétés
IUPAC Name |
1,5-dihydropteridine-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1H,(H,8,11)(H2,7,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZHLHSYKJAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=O)N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180439 | |
| Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
CAS RN |
2577-35-7 | |
| Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



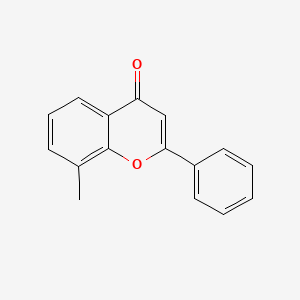
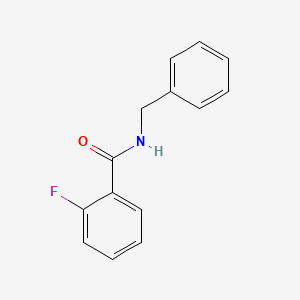
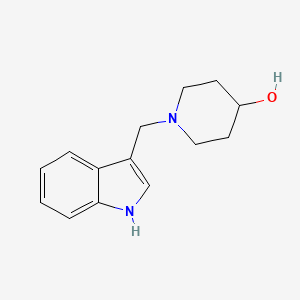
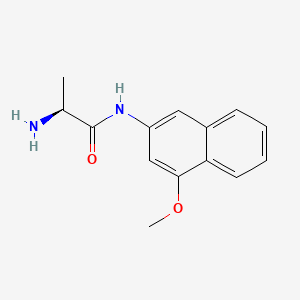
![[(2R,3S,5R)-3-acetyloxy-5-[5-methyl-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1606030.png)
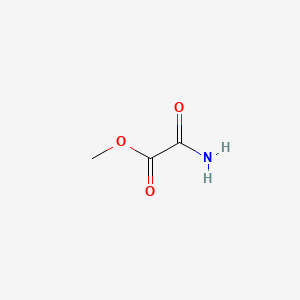
![p-Bis[2-(5-p-biphenyloxazolyl)]benzene](/img/structure/B1606034.png)
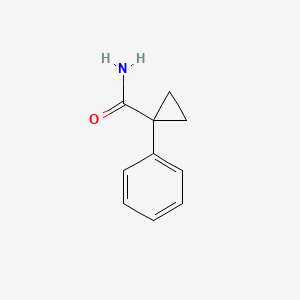

![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)
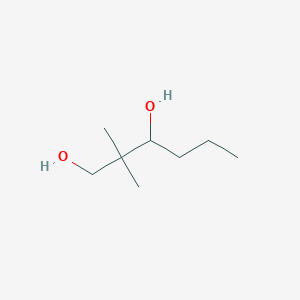
![3,3'-[Methylenebis(oxymethylene)]bisheptane](/img/structure/B1606041.png)
